molecular formula C11H14N2O4S B3608847 METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B3608847
M. Wt: 270.31 g/mol
InChI Key: ZSLVASCDCHPNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(morpholinocarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a morpholinocarbonyl group, and an amino group. It is known for its versatility in chemical reactions and its potential use in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(morpholinocarbonyl)amino]-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl 3-amino-2-thiophenecarboxylate with morpholine and a suitable coupling agent. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Large-scale synthesis might utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(morpholinocarbonyl)amino]-2-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-[(morpholinocarbonyl)amino]-2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(morpholinocarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: This compound shares a similar thiophene ring structure but lacks the morpholinocarbonyl group.

    Methyl 3-aminocrotonate: Another related compound with an amino group and a carboxylate ester, but with a different ring structure.

Uniqueness

Methyl 3-[(morpholinocarbonyl)amino]-2-thiophenecarboxylate is unique due to the presence of the morpholinocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is required .

Properties

IUPAC Name

methyl 3-(morpholine-4-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-16-10(14)9-8(2-7-18-9)12-11(15)13-3-5-17-6-4-13/h2,7H,3-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLVASCDCHPNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-[(MORPHOLINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.